3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate
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Overview
Description
3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of nitro, phenylsulfanyl, and chlorobenzenecarboxylate groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of 4-(phenylsulfanyl)benzyl alcohol followed by esterification with 4-chlorobenzoic acid. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the nitration process. The esterification step may involve the use of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to promote the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 3-amino-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate.
Substitution: Replacement of the phenylsulfanyl group with other functional groups, leading to various substituted derivatives.
Scientific Research Applications
3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-(phenylsulfanyl)benzyl benzoate
- 4-Nitro-3-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate
- 3-Nitro-4-(methylsulfanyl)benzyl 4-chlorobenzenecarboxylate
Uniqueness
3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate stands out due to the combination of its nitro, phenylsulfanyl, and chlorobenzenecarboxylate groups, which impart unique chemical reactivity and potential biological activity. The presence of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4S/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVHMEOGNSISPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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